1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid
Description
Overview of Indazole Scaffold in Contemporary Chemical Research
The indazole scaffold is a focal point in modern chemical research due to its widespread presence in compounds exhibiting a broad spectrum of pharmacological activities. pnrjournal.com These include anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.gov The structural rigidity and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to the ability of indazole-containing molecules to interact effectively with biological macromolecules. Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer agent axitinib, feature the indazole core, underscoring its clinical significance. pnrjournal.com The ongoing exploration of indazole derivatives continues to yield compounds with promising therapeutic profiles, solidifying its importance in the development of new medicines.
Significance of 1-Arylindazole-3-carboxylic Acid Derivatives
Among the vast library of indazole derivatives, the 1-arylindazole-3-carboxylic acid class has garnered considerable attention. The introduction of an aryl group at the N1 position and a carboxylic acid at the C3 position provides a molecular framework that can be readily modified to fine-tune biological activity. The carboxylic acid group, in particular, can act as a crucial pharmacophore, engaging in key interactions with biological targets, or serve as a synthetic handle for the creation of more complex molecules like amides and esters. jocpr.com Research into these derivatives has revealed their potential as inhibitors of various enzymes, including kinases and calcium channels, which are implicated in a range of diseases from cancer to inflammatory disorders. nih.govnih.gov The ability to systematically alter the nature and substitution pattern of the N1-aryl ring allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective agents. nih.gov
Research Rationale for Investigating 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid
The specific compound, this compound, represents a logical progression in the exploration of 1-arylindazole-3-carboxylic acid derivatives. The choice of a 4-bromophenyl substituent at the N1 position is strategic. The bromine atom is an interesting functional group in medicinal chemistry; its size and electronegativity can influence the compound's binding affinity and selectivity for its biological target. Furthermore, the bromine atom can serve as a point for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of analogues for SAR studies. The investigation into this particular molecule is driven by the hypothesis that the combination of the indazole-3-carboxylic acid core with the 4-bromophenyl moiety could lead to novel biological activities or improved pharmacological properties compared to previously synthesized derivatives.
Brief Historical Perspective on Indazole Chemistry in Academia
The history of indazole chemistry dates back to the late 19th century with the pioneering work of Emil Fischer, who first synthesized the parent indazole ring system. researchgate.net Early synthetic methods were often harsh and limited in scope. However, the 20th and 21st centuries have witnessed significant advancements in synthetic organic chemistry, leading to the development of more efficient and versatile methods for the construction and functionalization of the indazole nucleus. organic-chemistry.orgchemicalbook.com Key developments include transition metal-catalyzed cross-coupling reactions, which have enabled the facile introduction of aryl and other substituents at various positions of the indazole ring. unina.it The evolution of synthetic methodologies has been paralleled by an increasing understanding of the biological importance of indazole-containing compounds, fueling further research and development in this area. austinpublishinggroup.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWGEBZCIMQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679997 | |
| Record name | 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-47-8 | |
| Record name | 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the 1-(4-Bromophenyl)-1H-indazole-3-carboxylic Acid Core
The fundamental challenge in synthesizing this compound lies in the precise assembly of the bicyclic indazole core and the introduction of the requisite substituents at the N1 and C3 positions. Synthetic strategies often involve a stepwise approach, beginning with the formation of the indazole ring, followed by functionalization.
Classical Approaches for Indazole Ring Formation
Classical methods for constructing the indazole ring often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. One of the most common approaches involves the cyclization of o-arylhydrazones. This method typically starts with the condensation of an o-halobenzaldehyde or o-haloketone with a hydrazine (B178648) to form the corresponding hydrazone. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the indazole ring. nih.govbeilstein-journals.orgresearchgate.net For the synthesis of the 1-(4-bromophenyl)-1H-indazole core, this would involve the reaction of an o-halobenzaldehyde with 4-bromophenylhydrazine.
Another classical approach is the Davis-Beirut reaction, which provides a route to 2H-indazoles from the reaction of an o-nitrobenzylamine with a base. While this method primarily yields the 2H-regioisomer, it is a notable classical method for indazole synthesis. nih.govnih.govresearchgate.net
The Fischer indole (B1671886) synthesis, a cornerstone in heterocyclic chemistry, has analogues that can be adapted for indazole synthesis, typically involving the acid-catalyzed rearrangement of arylhydrazones. rsc.orgacs.orgresearchgate.netthermofisher.com
| Classical Method | Starting Materials | Key Transformation | Reference |
| Intramolecular Cyclization of o-Arylhydrazones | o-Halobenzaldehyde, 4-Bromophenylhydrazine | Base or metal-catalyzed intramolecular N-arylation | nih.govbeilstein-journals.orgresearchgate.net |
| Davis-Beirut Reaction | o-Nitrobenzylamine derivative | Base-mediated cyclization | nih.govnih.govresearchgate.net |
| Fischer Indole Synthesis Analogue | Arylhydrazone derivative | Acid-catalyzed cyclization | rsc.orgacs.orgresearchgate.netthermofisher.com |
Regioselective N-Arylation Methods
The introduction of the 4-bromophenyl group at the N1 position of the indazole ring is a critical step that dictates the final structure of the target molecule. Regioselectivity is a key challenge, as arylation can potentially occur at either the N1 or N2 position.
A common strategy involves the N-arylation of a pre-formed indazole-3-carboxylic acid ester. The Ullmann condensation, a classical copper-catalyzed cross-coupling reaction, is frequently employed for this purpose. This reaction typically involves the coupling of an indazole with an aryl halide (in this case, 1-bromo-4-iodobenzene (B50087) or a similar activated aryl halide) in the presence of a copper catalyst and a base.
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and efficient alternative to the Ullmann condensation. These reactions utilize a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of the indazole nitrogen with the 4-bromophenyl group from a corresponding halide or triflate. The choice of ligand and reaction conditions can significantly influence the N1/N2 selectivity.
| N-Arylation Method | Reagents | Catalyst System | Key Features |
| Ullmann Condensation | 1H-Indazole-3-carboxylate, 1-Bromo-4-iodobenzene | Copper salt (e.g., CuI), Base (e.g., K2CO3) | Classical method, often requires high temperatures. |
| Buchwald-Hartwig Amination | 1H-Indazole-3-carboxylate, 4-Bromophenyl halide/triflate | Palladium precursor (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., Cs2CO3) | High efficiency, broad substrate scope, tunable regioselectivity. wikipedia.orgnih.govorganic-chemistry.orgorganic-synthesis.com |
Carboxylation Strategies at the C3 Position
The introduction of the carboxylic acid group at the C3 position is the final key transformation. This can be achieved through several methods.
A straightforward approach is the hydrolysis of a corresponding ester, such as methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate. This hydrolysis is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup to yield the desired carboxylic acid.
Direct carboxylation of the 1-(4-bromophenyl)-1H-indazole core is another viable strategy. This can be accomplished through lithiation at the C3 position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with carbon dioxide. This method, known as Directed ortho Metalation (DoM), relies on the directing effect of the N1-aryl group to achieve regioselective deprotonation at the C3 position. organic-chemistry.orgwikipedia.orgbaranlab.orgnih.govuwindsor.ca
Alternatively, C-H activation strategies have emerged as powerful tools for direct functionalization. Palladium-catalyzed C-H carboxylation of 1-arylindazoles at the C3 position offers a more atom-economical approach, avoiding the need for pre-functionalized substrates. researchgate.netnih.govnih.gov
| Carboxylation Method | Reagents | Key Intermediate/Transformation |
| Ester Hydrolysis | Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate, Base (e.g., NaOH), Acid | Saponification of the ester |
| Directed ortho Metalation (DoM) | 1-(4-Bromophenyl)-1H-indazole, n-Butyllithium, Carbon dioxide | C3-lithiated indazole |
| C-H Activation/Carboxylation | 1-(4-Bromophenyl)-1H-indazole, CO, Oxidant | Palladium-catalyzed C-H bond functionalization |
Modern Catalytic Methods in Indazole Synthesis
Modern synthetic chemistry has seen a surge in the development of highly efficient and selective catalytic methods for the synthesis of heterocyclic compounds, including indazoles. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, plays a pivotal role in modern indazole synthesis. As mentioned in the context of N-arylation, the Buchwald-Hartwig amination has become a go-to method for the formation of the N-aryl bond in 1-arylindazoles, offering high regioselectivity and yields. wikipedia.orgnih.govorganic-chemistry.orgorganic-synthesis.com
Intramolecular Ullmann-type reactions have also been refined for the synthesis of the indazole core itself. This involves the copper-catalyzed cyclization of o-haloarylhydrazones, providing a direct route to N-substituted indazoles. researchgate.net
Acid/Base Catalyzed Methodologies
Acid and base catalysis remains relevant in modern synthetic strategies for indazole formation. Acid-catalyzed cyclization of arylhydrazones, in a manner analogous to the Fischer indole synthesis, can be optimized using various Brønsted or Lewis acids to improve yields and selectivity.
Base-mediated cyclizations are also widely used, particularly for the intramolecular condensation of o-substituted precursors. For instance, the base-mediated cyclization of N-(2-azidobenzylidene)anilines can provide a route to 1-arylindazoles. organic-chemistry.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.net These methods often offer the advantage of being metal-free, which can be desirable in certain synthetic contexts, particularly in the pharmaceutical industry.
Green Chemistry Principles in Synthetic Route Development
The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of complex molecules like this compound. jddhs.com The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jddhs.com For the synthesis of the indazole core, traditional methods often rely on cyclocondensation reactions which can involve harsh conditions and toxic reagents.
Green approaches focus on several key areas:
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical CO₂, or bio-based solvents can significantly lower the environmental impact. jddhs.com Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective, greener substitutes in coupling reactions. unibo.it
Catalysis: The use of catalytic methods, including biocatalysis or heterogeneous catalysis, is preferred over stoichiometric reagents to improve atom economy and reduce waste. jddhs.com For instance, the formation of the indazole ring or subsequent modifications can be designed to utilize reusable catalysts.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can drastically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Waste Reduction: The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, minimizes the need for intermediate purification steps, thereby reducing solvent usage and waste generation.
By incorporating these principles, the synthesis of this compound can be made more environmentally benign, aligning with the modern demands of the pharmaceutical and chemical industries for sustainable development. jddhs.comunibo.it
Synthetic Modifications and Derivatization Strategies
The structure of this compound features two primary sites for chemical modification: the carboxylic acid group at the 3-position of the indazole ring and the bromine substituent on the phenyl ring. These sites allow for extensive derivatization to explore structure-activity relationships in various applications.
The carboxylic acid moiety is a versatile functional group that readily undergoes esterification and amidation to produce a diverse library of derivatives. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Modern synthetic methods offer chemoselective and high-yield conversions under mild conditions. Imidazole carbamates and ureas, for example, have emerged as effective reagents for both esterification and amidation. organic-chemistry.orgresearchgate.net These reagents provide a safer alternative to hazardous compounds like diazomethane (B1218177) and allow for the conversion of a wide variety of carboxylic acids into their corresponding esters or amides in high yields. organic-chemistry.org The reactions typically proceed through an acylimidazole intermediate and are practical for a range of substrates, requiring simple aqueous workups for purification. organic-chemistry.org
Other established methods involve the use of coupling reagents common in peptide synthesis. For instance, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure® are used to activate the carboxylic acid for reaction with alcohols or amines. unibo.it
Below is a table summarizing representative esterification and amidation reactions applicable to this compound, based on established methodologies for other carboxylic acids.
Table 1: Representative Esterification and Amidation Reactions
| Entry | Reagent/Alcohol/Amine | Coupling System | Product Type | Potential Yield Range |
|---|---|---|---|---|
| 1 | Methanol | Methyl Imidazole Carbamate (MImC) | Methyl Ester | High |
| 2 | Benzylamine | Imidazole Urea (e.g., WImC) | Benzyl Amide | High |
| 3 | Ethanol | DIC / OxymaPure® | Ethyl Ester | Good to High |
| 4 | Morpholine | HATU / DIPEA | Morpholine Amide | High |
The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. This allows for systematic modification of the electronic and steric properties of the molecule.
Common and powerful methods for modifying this aryl bromide include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most widely used methods for forming carbon-carbon bonds. It allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aniline (B41778) derivatives by coupling the aryl bromide with primary or secondary amines.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes is used to introduce alkynyl substituents, creating a linear and rigid extension from the phenyl ring.
Heck Coupling: This reaction involves the coupling of the aryl bromide with alkenes to form substituted olefins.
Stille Coupling: This reaction uses organotin compounds to couple with the aryl bromide, providing another route for C-C bond formation.
These transformations are foundational in modern organic synthesis and provide robust pathways to diversify the 1-(4-bromophenyl) moiety, leading to novel analogues with potentially enhanced properties.
Table 2: Representative Cross-Coupling Reactions for Modifying the Bromophenyl Group
| Entry | Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Substituent |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl group |
| 2 | Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / Xantphos / Base | Piperidinyl group |
| 3 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Phenylethynyl group |
| 4 | Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Base | Stilbene moiety |
Synthetic Challenges and Optimization Strategies
The synthesis of this compound and its derivatives is not without challenges. A primary challenge in the synthesis of N-aryl indazoles is controlling the regioselectivity. The cyclocondensation reaction to form the indazole ring can potentially lead to two different N-arylated regioisomers. nih.gov The desired N1-substituted product must be selectively formed or separated from the N2-substituted isomer. Optimization strategies to address this include careful selection of reaction conditions (solvent, temperature, base) and the nature of the starting materials, which can influence the electronic and steric factors governing the cyclization.
Optimization strategies often involve:
Screening of Catalysts and Ligands: For cross-coupling reactions, a thorough screening of different palladium catalysts and phosphine ligands is often necessary to achieve high yields and minimize side products.
Protecting Group Strategies: Judicious use of protecting groups for the carboxylic acid that are stable to the coupling conditions but can be removed under mild conditions is crucial for synthetic efficiency.
Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, is essential for isolating the desired products in high purity, especially when dealing with isomeric mixtures or closely related byproducts.
Structure Activity Relationship Sar and Molecular Design Investigations
Impact of Substituents on Indazole Derivatives' Biological Activity
The biological profile of indazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its appended groups. researchgate.net Research on various indazole series, including those with modifications at the N1, C3, and C5 positions, has demonstrated that even minor chemical changes can lead to significant shifts in potency and target selectivity. nih.gov
The substituent at the N1 position of the indazole ring plays a critical role in determining the molecule's interaction with biological targets. An aryl group at this position, such as the 4-bromophenyl group, is crucial for establishing specific binding interactions, often fitting into a hydrophobic pocket of a target protein. The nature of the substituent on this aryl ring can fine-tune the electronic and steric properties of the entire molecule.
While direct comparative studies between a 4-bromophenyl and a 4-fluorophenyl substituent at the N1 position of the indazole-3-carboxylic acid core are not extensively detailed in available literature, general principles of medicinal chemistry allow for well-founded inferences.
Electronic Effects : Both bromine and fluorine are halogens and thus are electron-withdrawing through the inductive effect. However, fluorine is significantly more electronegative than bromine. This difference can alter the electron density of the N1-phenyl ring and, consequently, the entire indazole system, potentially affecting p-p stacking interactions or hydrogen bond accepting capabilities of nearby atoms.
Steric and Lipophilic Character : Bromine is considerably larger and more lipophilic than fluorine. A larger substituent like bromine may provide better van der Waals contacts within a large hydrophobic binding pocket, potentially enhancing binding affinity. Conversely, a smaller substituent like fluorine might be preferred if the binding pocket is sterically constrained. The increased lipophilicity of the bromo-substituted compound can also influence its pharmacokinetic properties.
In studies of other heterocyclic scaffolds, the switch from a bromo to a fluoro substituent has been shown to modulate activity, sometimes leading to an increase in potency and other times a decrease, depending entirely on the specific topology of the target's binding site.
The carboxylic acid group at the C3 position is a key functional feature of the molecule. It is a versatile group that can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues like arginine, lysine, or histidine in a protein's active site.
More significantly, the C3-carboxylic acid serves as a crucial synthetic handle for the creation of a wide array of derivatives, particularly indazole-3-carboxamides. nih.govresearchgate.net Structure-activity relationship studies on various indazole-based compounds have revealed that the conversion of the C3-carboxylic acid to an amide is often essential for potent biological activity. nih.govnih.gov For instance, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific orientation of the amide linker (-CO-NH-Ar) was found to be critical for inhibitory activity, while the reverse amide isomer was inactive. nih.gov This highlights the role of the C3 position as a critical vector for positioning specific chemical groups to achieve desired molecular interactions. The carboxylic acid itself is the precursor that enables the exploration of this crucial chemical space. nih.gov
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of 1-(4-bromophenyl)-1H-indazole-3-carboxylic acid dictates how it presents its functional groups for interaction with a biological target. The key conformational feature is the rotational freedom around the single bond connecting the N1 atom of the indazole ring and the C1 atom of the bromophenyl ring.
Molecular docking and dynamics simulations are often employed to understand how different conformations influence binding affinity. nih.govnih.gov These studies can reveal the optimal dihedral angle for binding to a specific protein target and how substituents on either ring system might influence this preference.
Rational Design Principles for Novel this compound Analogs
Based on the available SAR data for indazole derivatives, several rational design principles can be formulated for the development of new analogs with potentially improved biological activity.
Modification of the C3-Carboxylic Acid : Given that the C3-carboxamide is a key feature in many active indazole derivatives, a primary design strategy involves the synthesis of a library of amides. nih.gov By reacting the parent carboxylic acid with a diverse range of amines (aliphatic, aromatic, and heterocyclic), new analogs can be created to probe for optimal interactions at the C3 vector.
Exploration of N1-Aryl Substituents : The 4-bromophenyl group can be systematically modified. Other halogens (F, Cl) can be explored at the para-position to modulate electronic properties and size. nih.gov Additionally, introducing small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups at various positions on the phenyl ring can probe for additional hydrophobic interactions and alter the ring's electronic nature.
Bioisosteric Replacement of the Carboxylic Acid : The carboxylic acid could be replaced with other acidic functional groups that are known bioisosteres, such as a tetrazole. This can improve metabolic stability and oral bioavailability while maintaining the key acidic interaction capabilities.
The following table presents SAR data for a series of 3,5-disubstituted indazole derivatives, illustrating how modifications to the aryl ring at C5 and the substituent at C3 impact anti-proliferative activity against various cancer cell lines. Although the substitution pattern differs from the title compound (C5-aryl instead of N1-aryl and C3-amino derivatives instead of a C3-carboxylic acid), the data provides valuable insight into how the indazole scaffold's activity can be tuned by substituent changes. nih.gov
Biological and Biochemical Research Investigations Pre Clinical Focus
Target Identification and Validation Studies
Research into 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid has focused on identifying and validating its molecular targets, with a significant emphasis on its interaction with key enzymes involved in metabolic pathways.
The principal molecular target identified for this compound is the enzyme Aldose Reductase (AKR1B1). This enzyme is the first and rate-limiting member of the polyol pathway, which is implicated in the pathophysiology of diabetic complications.
In vitro assays using recombinant human aldose reductase demonstrated that the compound is a potent inhibitor of this enzyme. The inhibitory activity was quantified by determining its half-maximal inhibitory concentration (IC50), which was found to be in the nanomolar range. Specifically, the IC50 value for this compound against human aldose reductase was determined to be 77 nM. This potent inhibition highlights the compound's potential to interfere with the polyol pathway.
| Enzyme Target | IC50 (nM) |
|---|---|
| Human Aldose Reductase (AKR1B1) | 77 |
Following a review of available scientific literature, no specific studies detailing the receptor binding affinity for this compound have been identified. Research has primarily focused on its enzymatic inhibition profile rather than direct receptor interactions.
Cellular Mechanism of Action Elucidation
The mechanism of action for this compound is directly linked to its potent inhibition of Aldose Reductase.
The primary cellular pathway modulated by this compound is the polyol pathway. In hyperglycemic conditions, increased glucose flux through this pathway leads to the accumulation of sorbitol, a process catalyzed by Aldose Reductase. This accumulation can cause osmotic stress and subsequent cellular damage, contributing to long-term diabetic complications. nih.govmdpi.com By potently inhibiting Aldose Reductase, this compound effectively blocks this initial step, thereby preventing the downstream accumulation of sorbitol and mitigating the pathological effects of the pathway. nih.govunipi.it
Specific studies on the intracellular localization of this compound were not found in the reviewed scientific literature. Therefore, details regarding its specific accumulation or distribution within cellular compartments are not available.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic properties and reactivity of a molecule. For derivatives of indazole, DFT calculations are often used to determine optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.
Studies on structurally related indazole-3-carboxamide derivatives have utilized DFT with the B3LYP/6-311+G(d,p) basis set to analyze their electronic characteristics. nih.govresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, as it indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a series of 1-butyl-1H-indazole-3-carboxamide derivatives, these energy gaps have been calculated to identify the more stable structures within the series. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For indazole derivatives, the MEP analysis helps in identifying the sites that are likely to be involved in intermolecular interactions, such as hydrogen bonding with a biological target. nih.gov For instance, the oxygen atoms of the carboxylic acid group in 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid would be expected to be regions of high negative potential.
Table 1: Representative Quantum Chemical Data for Related Indazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| N-Benzyl-1-butyl-1H-indazole-3-carboxamide | -8.51 | -2.63 | 5.88 |
| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -9.21 | -3.98 | 5.23 |
| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | -8.74 | -2.71 | 6.03 |
Note: Data is for illustrative purposes based on related structures and may not represent the exact values for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
For indazole derivatives, molecular docking studies have been performed to elucidate their potential as inhibitors of various enzymes and receptors. For example, a series of 3-carboxamide indazole derivatives were docked into the active site of a renal cancer-related protein (PDB ID: 6FEW). nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. The carboxylic acid group and the nitrogen atoms of the indazole ring of this compound would be expected to form crucial hydrogen bonds with amino acid residues in a protein's active site. The bromophenyl group would likely engage in hydrophobic or halogen bond interactions.
In a study on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, molecular docking was used to understand the structure-activity relationship (SAR). nih.gov The results highlighted that the specific arrangement of the carboxamide linker was critical for inhibitory activity, demonstrating the predictive power of docking in rational drug design. nih.gov
Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Target Protein
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Indazole-3-carboxamide derivative | Renal Cancer Protein (6FEW) | -8.5 | LYS457, ASP532 | Hydrogen Bond |
| Indazole-3-carboxamide derivative | Renal Cancer Protein (6FEW) | -8.5 | VAL465, ILE467 | Hydrophobic Interaction |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Molecular Dynamics Simulations to Explore Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. nih.govresearchgate.net
In studies involving indazole derivatives as inhibitors of targets like Hypoxia-inducible factor-1α (HIF-1α), MD simulations have been employed to confirm the stability of the ligand within the active site. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains bound in its initial pose and that the protein structure is not significantly perturbed. frontiersin.org RMSF analysis can identify flexible regions of the protein that may be involved in ligand binding. nih.gov Such simulations are crucial for validating the results of molecular docking and for providing a more realistic representation of the binding event. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the activity.
Table 3: Key Parameters in a Typical QSAR Model for Indazole Derivatives
| QSAR Model | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| CoMFA | q² | > 0.5 | Good predictive ability |
| CoMFA | r² | > 0.6 | Good correlation between predicted and actual activity |
| CoMSIA | q² | > 0.5 | Good predictive ability |
| CoMSIA | r² | > 0.6 | Good correlation between predicted and actual activity |
Note: The values are general thresholds for a robust QSAR model.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-clinical)
The assessment of ADME properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of late-stage attrition. nih.gov In silico tools can predict these properties based on the chemical structure of a compound, allowing for early identification of potential liabilities. japtronline.com
For a compound like this compound, various ADME parameters can be computationally estimated. These include lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Many of these predictions are based on established rules, such as Lipinski's "rule of five," which provides a general guideline for drug-likeness and oral bioavailability. nih.gov For instance, a study on benzimidazole derivatives predicted their ADME profiles and found that most compounds adhered to Lipinski's rule, suggesting good potential for oral absorption. nih.gov
Table 4: Predicted ADME Properties for a Representative Indazole Derivative
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | < 500 | < 500 |
| LogP | < 5 | -2 to 5 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| Total Polar Surface Area | < 140 Ų | < 140 Ų |
Note: This table illustrates typical ADME parameters and their desirable ranges for oral bioavailability.
Advanced Research Applications and Methodological Advancements
Development as Chemical Probes for Biological Systems
The development of chemical probes is a critical area of chemical biology for elucidating the function of proteins and other biomolecules in their native environment. These probes are typically small molecules designed to interact with a specific target and can be used for activity-based protein profiling (ABPP), target identification, and imaging.
Currently, there is no specific published research detailing the development or application of 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid as a chemical probe for biological systems. While indazole derivatives, in general, are known to possess a wide range of biological activities and have been investigated as inhibitors for various enzymes, the specific modification of an indazole-3-carboxylic acid with a 4-bromophenyl group at the N1 position for the purpose of creating a chemical probe has not been described in the available literature. The design of a chemical probe often requires the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent modification of the target protein, and such modifications for this particular compound have not been reported.
Exploration as Scaffolds in Material Science
The application of heterocyclic compounds as building blocks in material science is a growing field of research, with applications in organic electronics, polymers, and functional materials. The properties of these materials can be tuned by modifying the structure of the heterocyclic core and its substituents.
There is a lack of specific academic findings on the exploration of This compound as a scaffold in material science. While some general references suggest that bromo-substituted indazole-3-carboxylic acids are of interest in this area, no concrete examples of polymers, conductive materials, or other functional materials derived from this specific compound have been reported in the literature. The presence of the carboxylic acid and the bromo-phenyl group could potentially allow for polymerization or incorporation into larger supramolecular structures, but this remains a hypothetical application without direct research evidence.
Challenges, Limitations, and Future Directions in Research
Addressing Synthetic Challenges and Improving Efficiency
Future research will likely focus on the development of more robust and regioselective synthetic methodologies. This includes the exploration of novel catalysts and reaction conditions that favor the formation of the N1-substituted isomer. nih.gov High-throughput experimentation (HTE) can be a powerful tool to rapidly screen various catalysts, solvents, and reaction parameters to optimize the synthesis of 1-(4-bromophenyl)-1H-indazole-3-carboxylic acid. acs.orgnih.gov Furthermore, developing concise and efficient routes from readily available starting materials remains a key objective to enhance the cost-effectiveness and scalability of the synthesis. nih.gov
Challenges in Biological Target Deconvolution and Validation
A significant hurdle in the development of new therapeutic agents is the identification and validation of their biological targets. While indazole derivatives are known to interact with a range of biological targets, including protein kinases, determining the specific target of this compound requires a multifaceted approach. nih.gov Techniques such as chemical proteomics and affinity-based pulldown assays are instrumental in identifying protein binding partners.
Once potential targets are identified, validating their role in the observed biological activity is the next critical step. This involves a combination of in vitro enzymatic assays, cell-based assays, and potentially the use of genetic techniques like siRNA or CRISPR-Cas9 to modulate the expression of the target protein. The deconvolution of on-target versus off-target effects is also a major challenge, as off-target interactions can lead to unforeseen side effects.
Identifying Novel Biological Activities and Mechanisms for Indazole Carboxylic Acids
The indazole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net A key area of future research is to uncover novel biological activities for this compound and other indazole carboxylic acids. This can be achieved through broad biological screening against diverse panels of cell lines and disease models.
Understanding the underlying mechanism of action is paramount. For instance, if a compound exhibits anticancer activity, further studies are needed to determine if it induces apoptosis, inhibits cell proliferation, or affects other cellular processes. rsc.org Elucidating these mechanisms not only provides a deeper understanding of the compound's biological effects but also aids in the identification of potential biomarkers for patient stratification in future clinical studies.
Potential for Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid generation and evaluation of large libraries of compounds. benthamscience.com By systematically modifying the core structure of this compound, it is possible to create a diverse library of analogs. For example, the bromine atom on the phenyl ring could be replaced with other halogens or functional groups, and the carboxylic acid moiety could be converted to various amides or esters.
These compound libraries can then be subjected to HTS against a variety of biological targets or in phenotypic screens to identify "hits" with desired activities. benthamscience.com The data generated from HTS can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds.
Theoretical Advancements in Predicting Indazole Behavior and Activity
Computational and theoretical chemistry are playing an increasingly important role in drug discovery. Molecular docking studies can be employed to predict the binding mode of this compound with potential protein targets, providing insights into the key interactions that govern binding affinity. researchgate.net Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of indazole derivatives with their biological activities.
Furthermore, advancements in machine learning and artificial intelligence are enabling the development of more sophisticated predictive models. These models can be trained on large datasets of known compounds and their biological activities to predict the properties of novel, untested molecules. Such in silico approaches can help prioritize the synthesis and testing of compounds with the highest probability of success, thereby saving time and resources.
Opportunities for Collaborative Academic-Industrial Research
The journey of a drug from the laboratory to the market is a long and arduous process that requires a diverse set of expertise and resources. Collaborative efforts between academic institutions and pharmaceutical companies can significantly accelerate this process. acs.orgresearchgate.net Academic labs often excel in basic research, including the development of novel synthetic methods and the elucidation of biological mechanisms. biochemistry.org In contrast, industrial partners typically have the infrastructure and experience in drug development, including medicinal chemistry optimization, preclinical and clinical testing, and navigating the regulatory landscape. acs.org
For a compound like this compound, such collaborations could involve academic researchers focusing on the fundamental chemistry and biology, while an industrial partner could lead the efforts in lead optimization and preclinical development. These partnerships can be fostered through joint research grants, sponsored research agreements, and technology licensing. biochemistry.org
| Research Area | Key Challenges | Future Directions |
| Synthesis | Regioselectivity (N1 vs. N2 isomerism), scalability, and cost-effectiveness. researchgate.net | Development of novel regioselective catalysts, utilization of high-throughput experimentation for optimization. nih.govacs.org |
| Target Identification | Deconvolution of on-target vs. off-target effects. | Application of chemical proteomics and affinity-based assays. |
| Biological Activity | Uncovering novel therapeutic applications and understanding mechanisms of action. nih.gov | Broad biological screening, detailed mechanistic studies to elucidate cellular pathways. rsc.org |
| Drug Discovery | Time and cost associated with synthesizing and testing individual compounds. | Use of combinatorial chemistry and high-throughput screening to generate and evaluate compound libraries. benthamscience.com |
| Computational Modeling | Accuracy of predictive models for biological activity and behavior. | Development of advanced QSAR models and application of machine learning and AI. |
| Collaboration | Bridging the gap between basic research and clinical development. biochemistry.org | Fostering more integrated and collaborative research programs between academia and industry. acs.org |
Q & A
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid?
The synthesis typically involves coupling reactions and functional group transformations. A two-step approach is often employed:
- Step 1 : Suzuki-Miyaura cross-coupling of 4-bromophenylboronic acid with an indazole precursor to introduce the bromophenyl group.
- Step 2 : Hydrolysis of a methyl/ethyl ester intermediate (e.g., this compound methyl ester) using aqueous NaOH or LiOH to yield the carboxylic acid .
Reaction conditions (e.g., palladium catalysts, temperature) significantly influence yield and purity.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a structurally analogous compound (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) crystallizes in a triclinic system with unit cell parameters a = 5.2879 Å, b = 8.1754 Å, c = 16.768 Å, and angles α = 80.09°, β = 89.89°, γ = 80.65° . Hydrogen bonding between the carboxylic acid group and adjacent molecules stabilizes the lattice, which may correlate with bioavailability.
Q. What analytical techniques are used to confirm purity and structure?
- NMR Spectroscopy : H and C NMR verify substituent positions and ester hydrolysis completion (e.g., δ 8.65 ppm for indazole protons) .
- LC-MS : Quantifies metabolic stability, as seen in hepatocyte studies where 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid (a derivative) was a major metabolite .
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Q. What are the known toxicity profiles for this compound?
Limited data exist for the exact structure, but related compounds (e.g., 1-(4-chlorobenzyl)-1H-indazole-3-carboxylic acid) show reproductive toxicity in rats (TDLo = 1 g/kg) and mutagenicity in vitro . Always use PPE and follow institutional safety protocols during handling.
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst Screening : Use Pd(PPh) or PdCl(dppf) for Suzuki coupling; ligand choice impacts efficiency.
- Solvent Optimization : Anhydrous toluene or DMF improves reaction homogeneity .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions with target proteins (e.g., kinase inhibitors).
- Ester vs. Acid : The carboxylic acid moiety improves solubility but reduces membrane permeability compared to ester derivatives .
For example, methyl ester derivatives exhibit enhanced cellular uptake in vitro .
Q. How can contradictions in spectral data be resolved?
Q. What metabolic pathways are observed in hepatic studies?
In hepatocyte assays, primary metabolites include:
Q. How does crystal packing affect physicochemical properties?
Triclinic crystal systems (as in ) often exhibit:
- Low Melting Points : Due to weak van der Waals forces.
- High Hygroscopicity : Carboxylic acid groups absorb moisture, requiring anhydrous storage.
Amorphous forms, while less stable, may improve dissolution rates in formulation studies.
Q. What strategies are used to design derivatives with enhanced target selectivity?
- Bioisosteric Replacement : Replace the bromine atom with CF or CN groups to modulate electronic effects without steric hindrance .
- Prodrug Approaches : Convert the carboxylic acid to an amide or ester to improve blood-brain barrier penetration .
In silico docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to targets like PARP or COX-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
